methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate
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Overview
Description
Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carbonyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.
Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Formation of the Cysteine Derivative: The cysteine derivative is synthesized by reacting cysteine with a benzyl halide to form the S-benzylcysteine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the S-benzylcysteine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety, which is known for its biological activity.
Biological Studies: The compound can be used in studies exploring the interaction of sulfur-containing compounds with biological systems.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((1,3-benzothiazol-2-ylsulfanyl)acetyl)carbohydrazonoyl)benzoate
- Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxoindolin-1-yl)acetate
- Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono]-3-oxobutanoate
Uniqueness
Methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate is unique due to the presence of both a benzothiazole moiety and a cysteine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N2O3S3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C20H20N2O3S3/c1-25-19(24)16(12-26-11-14-7-3-2-4-8-14)21-18(23)13-27-20-22-15-9-5-6-10-17(15)28-20/h2-10,16H,11-13H2,1H3,(H,21,23) |
InChI Key |
OCAIADAWHUKGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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